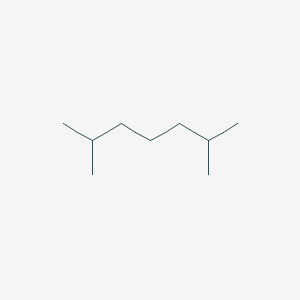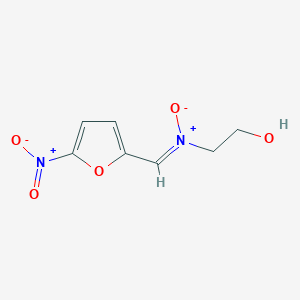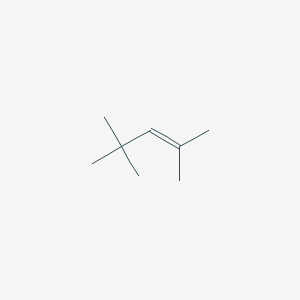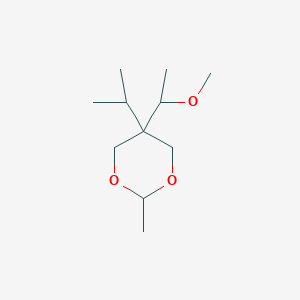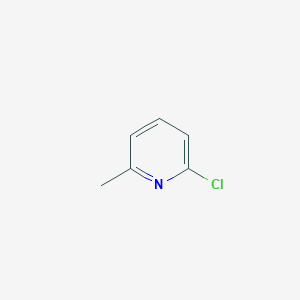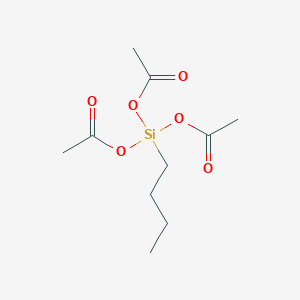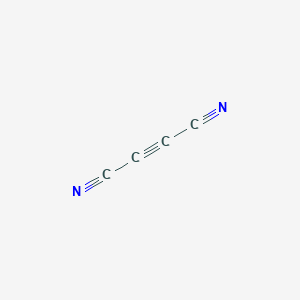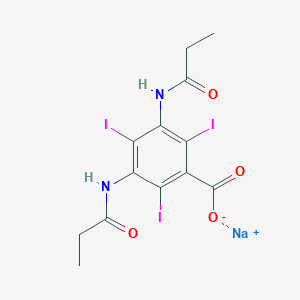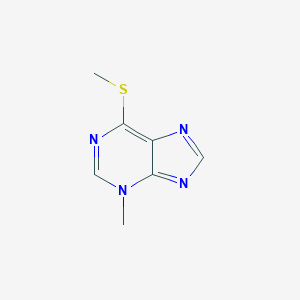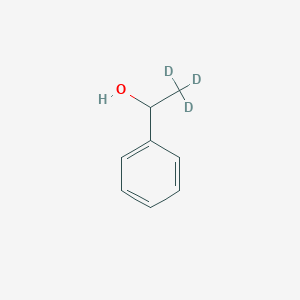
Isophthalic acid, dicyclopentyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isophthalic acid, dicyclopentyl ester (IDPE) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as acetone, ethyl acetate, and chloroform. IDPE is a derivative of isophthalic acid, which is commonly used in the production of polymers, resins, and plasticizers. IDPE has gained attention in recent years due to its potential applications in various fields of research, including drug delivery, nanotechnology, and material science.
Wirkmechanismus
The mechanism of action of Isophthalic acid, dicyclopentyl ester is not fully understood. However, it is believed that the compound interacts with biological membranes, leading to changes in membrane fluidity and permeability. This, in turn, affects the uptake and release of drugs and other bioactive molecules.
Biochemische Und Physiologische Effekte
Isophthalic acid, dicyclopentyl ester has been shown to have low toxicity and is generally well-tolerated in vivo. However, the compound has been shown to have some biochemical and physiological effects. For example, Isophthalic acid, dicyclopentyl ester has been shown to induce oxidative stress and DNA damage in some cell types. Additionally, the compound has been shown to inhibit the proliferation and migration of some cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Isophthalic acid, dicyclopentyl ester has several advantages for use in laboratory experiments. The compound is readily available, relatively inexpensive, and easy to handle. Additionally, Isophthalic acid, dicyclopentyl ester has been shown to be a versatile building block for the synthesis of various materials and drug delivery systems.
However, there are also some limitations to the use of Isophthalic acid, dicyclopentyl ester in laboratory experiments. For example, the compound has limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, the compound has a relatively low melting point, which can make it difficult to handle at high temperatures.
Zukünftige Richtungen
There are several future directions for research on Isophthalic acid, dicyclopentyl ester. One potential direction is the development of new drug delivery systems using Isophthalic acid, dicyclopentyl ester as a carrier. Another potential direction is the synthesis of new nanoscale materials using Isophthalic acid, dicyclopentyl ester as a building block. Additionally, further research is needed to fully understand the mechanism of action of Isophthalic acid, dicyclopentyl ester and its effects on biological systems. Finally, the development of new synthetic methods for Isophthalic acid, dicyclopentyl ester could lead to improvements in its properties and potential applications.
Synthesemethoden
Isophthalic acid, dicyclopentyl ester is synthesized by the esterification of isophthalic acid with dicyclopentyl alcohol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions for several hours, after which the product is isolated by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
Isophthalic acid, dicyclopentyl ester has been used in various scientific research applications, including drug delivery, nanotechnology, and material science. In drug delivery, Isophthalic acid, dicyclopentyl ester has been investigated as a potential carrier for the delivery of anticancer drugs. The compound has been shown to enhance the solubility and bioavailability of poorly soluble drugs, leading to improved therapeutic outcomes.
In nanotechnology, Isophthalic acid, dicyclopentyl ester has been used as a building block for the synthesis of nanoscale materials, such as nanoparticles and nanofibers. The compound has been shown to enhance the stability and biocompatibility of these materials, making them suitable for various biomedical applications.
In material science, Isophthalic acid, dicyclopentyl ester has been used as a plasticizer for the production of polymeric materials, such as polyvinyl chloride (PVC) and polyethylene terephthalate (PET). The compound has been shown to improve the mechanical properties and thermal stability of these materials, making them suitable for various industrial applications.
Eigenschaften
CAS-Nummer |
18699-41-7 |
|---|---|
Produktname |
Isophthalic acid, dicyclopentyl ester |
Molekularformel |
C18H22O4 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
dicyclopentyl benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H22O4/c19-17(21-15-8-1-2-9-15)13-6-5-7-14(12-13)18(20)22-16-10-3-4-11-16/h5-7,12,15-16H,1-4,8-11H2 |
InChI-Schlüssel |
RWOGJKIDZVOJFG-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCC3 |
Kanonische SMILES |
C1CCC(C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCC3 |
Andere CAS-Nummern |
18699-41-7 |
Synonyme |
Isophthalic acid dicyclopentyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



